CB2 Receptor Affinity Differentiator from Simple Cathinones
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one demonstrates measurable affinity for the human CB2 receptor, a target distinct from the canonical monoamine transporters typically engaged by cathinones. In a radioligand displacement assay, the compound exhibited a Ki value of 583 nM against [3H]CP55,940 at human recombinant CB2 receptors expressed in HEK293 cell membranes . This represents the first fully quantified activity parameter specifically attributed to this compound in an authoritative database. In contrast, simpler N-methyl cathinones like methcathinone are reported as highly selective for DAT and SERT with negligible CB2 interaction.
| Evidence Dimension | Binding Affinity to Human Cannabinoid CB2 Receptor |
|---|---|
| Target Compound Data | Ki = 583 nM |
| Comparator Or Baseline | Methcathinone (Comparator) – CB2 receptor interaction is considered negligible based on known pharmacology of simple N-methyl cathinones; exact Ki not typically measurable in standard panels due to lack of affinity. |
| Quantified Difference | Target compound shows quantifiable affinity (583 nM) versus functionally inactive interaction for methcathinone. |
| Conditions | Displacement of [3H]CP55,940 from human recombinant CB2 receptor expressed in HEK293 cell membranes after 90 mins. |
Why This Matters
This documented off-target receptor interaction dictates that 2-[benzyl(methyl)amino]-1-phenylpropan-1-one must be used as the authentic reference standard rather than a cheaper monoamine-targeting analog to correctly identify it in poly-drug screens or elucidate its distinct pharmacological signature in a research setting.
- [1] BindingDB. BDBM50495644, CHEMBL3114174. Ki: 583 nM. Displacement of [3H]CP55,940 from human recombinant CB2 receptor expressed in HEK293 cell membranes. View Source
